Physicochemical properties of 5-Fluoro-3-methylindole
Physicochemical properties of 5-Fluoro-3-methylindole
An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-3-methylindole
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoro-3-methylindole, a fluorinated heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document consolidates available data on its fundamental chemical and physical characteristics, outlines relevant experimental methodologies, and visualizes potential biological pathways.
Core Physicochemical Properties
5-Fluoro-3-methylindole is a derivative of indole, where a fluorine atom at the 5-position and a methyl group at the 3-position modify its chemical properties. It typically appears as a white to light-colored solid or powder[1][2][3]. The introduction of fluorine can significantly influence properties like metabolic stability and binding affinity to biological targets.
Quantitative Data Summary
The key physicochemical parameters for 5-Fluoro-3-methylindole are summarized in the table below. This data is essential for its application in research and development.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈FN | [1][2][4] |
| Molecular Weight | 149.17 g/mol | [1][2][4] |
| Melting Point | 83 - 87 °C | [1][2] |
| Boiling Point | 269.2 ± 20.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| LogP (Octanol-Water Partition Coefficient) | 2.74 | [1] |
| Appearance | White to Light yellow to Light orange powder/crystal | [1][2][3] |
| Storage Conditions | Room temperature, dry, cool, and dark place (<15°C recommended) | [1][2][5] |
Experimental Protocols
Standardized methodologies are crucial for the accurate determination and reproduction of physicochemical data. The following sections detail a generalized synthesis approach and common protocols for property evaluation.
Generalized Synthesis of Fluorinated Indoles
While a specific, detailed experimental protocol for the synthesis of 5-Fluoro-3-methylindole is not extensively detailed in publicly available literature, a common and adaptable method is the Fischer indole synthesis .
Methodology:
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Reaction Setup: The synthesis typically involves the reaction of a substituted phenylhydrazine, in this case, (4-fluorophenyl)hydrazine, with a ketone or aldehyde. For 3-methyl substitution, propan-2-one (acetone) is a suitable ketone.
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Acid Catalysis: The reaction is carried out under acidic conditions, often using catalysts like polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or protic acids such as sulfuric or hydrochloric acid.
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Cyclization: The mixture is heated, leading to the formation of a phenylhydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement (the key step of the Fischer synthesis) and subsequent cyclization to form the indole ring.
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Purification: The final product is isolated and purified using techniques such as column chromatography or recrystallization to yield pure 5-Fluoro-3-methylindole.
Physicochemical Property Determination Workflow
The determination of the key properties listed in the table follows established laboratory procedures. The general workflow for these experiments is outlined below.
Melting Point Determination (Capillary Method):
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Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube sealed at one end.
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Apparatus: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.
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Heating: The sample is heated at a controlled rate.
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Observation: The temperature range from which the substance first begins to melt until it becomes completely liquid is recorded as the melting point range.
LogP Determination (Shake-Flask Method):
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Phase Preparation: A solution of 5-Fluoro-3-methylindole is prepared in a biphasic system of n-octanol and water.
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Equilibration: The mixture is shaken vigorously to ensure the compound partitions between the two immiscible layers until equilibrium is reached.
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Phase Separation: The layers are separated, typically by centrifugation.
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Quantification: The concentration of the compound in each phase is measured using an appropriate analytical technique, such as UV-Vis spectroscopy or HPLC.
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Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Potential Biological Pathways and Metabolism
The indole scaffold is a "privileged structure" in medicinal chemistry. The specific biological activities of 5-Fluoro-3-methylindole are not well-documented; however, educated inferences can be drawn from the metabolism of structurally related compounds, such as 3-methylindole (skatole).
3-methylindole is known to undergo metabolic activation by cytochrome P-450 mixed-function oxidases (MFOs) in the lung and liver[7][8]. This process can lead to the formation of reactive intermediates that are responsible for its toxicity[7][9]. It is plausible that 5-Fluoro-3-methylindole could be metabolized through a similar pathway.
This pathway illustrates how the parent compound could be converted by Phase I metabolic enzymes (like Cytochrome P-450) into a reactive intermediate. This intermediate can then either be detoxified through Phase II metabolism or bind to cellular macromolecules, potentially leading to toxicity. This model provides a valuable framework for designing toxicological and metabolic studies for this and related fluorinated indoles.
References
- 1. 5-氟-3-甲基吲哚_密度_熔点_沸点_CAS号【392-13-2】_化源网 [chemsrc.com]
- 2. 5-Fluoro-3-methylindole | 392-13-2 | TCI Deutschland GmbH [tcichemicals.com]
- 3. 5-Fluoro-3-methylindole | 392-13-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 5-Fluoro-3-methylindole 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. 5-Fluoroindole 98 399-52-0 [sigmaaldrich.com]
- 7. The metabolic basis of 3-methylindole-induced pneumotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Involvement of free radicals in the mechanism of 3-methylindole-induced pulmonary toxicity: an example of metabolic activation in chemically induced lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Putative mechanisms of toxicity of 3-methylindole: from free radical to pneumotoxicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
